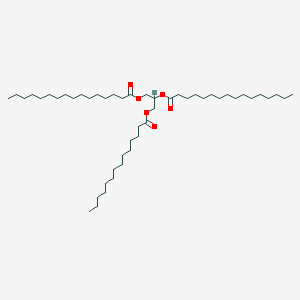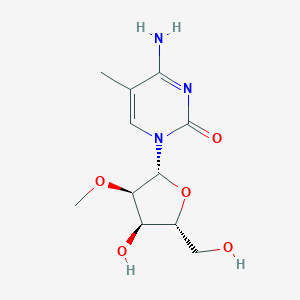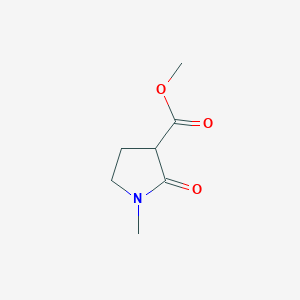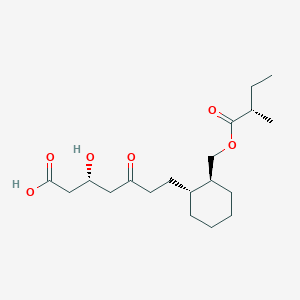
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate, also known as DMAC, is a versatile and important chemical compound in organic chemistry. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. DMAC possesses a unique structure that makes it an excellent candidate for various chemical reactions.
作用機序
The mechanism of action of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is not well understood. However, it is believed that methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate reacts with various functional groups in the target molecule and forms covalent bonds. This covalent bond formation leads to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects:
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer activity by inhibiting the growth of cancer cells. methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has been shown to have antibacterial activity by inhibiting the growth of various bacteria.
実験室実験の利点と制限
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Additionally, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is stable under various reaction conditions and can be used in a wide range of chemical reactions. However, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is highly toxic and carcinogenic, which limits its use in certain lab experiments.
将来の方向性
There are several future directions for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate research. One direction is the development of new synthetic methods for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate. Another direction is the investigation of the mechanism of action of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate. Additionally, the development of new pharmaceuticals and agrochemicals based on methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is another future direction. Finally, the exploration of the potential environmental and health effects of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is an important future direction.
Conclusion:
In conclusion, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is an important chemical compound in organic chemistry. It has numerous scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has several advantages for lab experiments but also has limitations due to its toxicity. Future research directions for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate include the development of new synthetic methods, investigation of the mechanism of action, and exploration of potential environmental and health effects.
合成法
The synthesis of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate can be achieved through a variety of methods. The most common method involves the reaction of methyl acrylate and tert-butyl nitrite in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction proceeds through a radical mechanism and yields methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate with high purity. Other methods include the reaction of methyl acrylate with sodium azide and the reaction of methyl acrylate with hydrazine.
科学的研究の応用
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has found numerous applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals such as anti-cancer drugs, anti-inflammatory drugs, and antibiotics. methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is also used in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is used in the synthesis of fine chemicals such as fragrances and flavors.
特性
CAS番号 |
116471-08-0 |
|---|---|
製品名 |
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4-5(2)7(4)6(8)9-3/h4-5H,1-3H3/t4-,5+,7? |
InChIキー |
XIGIKLJRAHYDGZ-VAPWPJCZSA-N |
異性体SMILES |
C[C@@H]1[C@@H](N1C(=O)OC)C |
SMILES |
CC1C(N1C(=O)OC)C |
正規SMILES |
CC1C(N1C(=O)OC)C |
同義語 |
1-Aziridinecarboxylic acid, 2,3-dimethyl-, methyl ester, (2R,3S)-rel- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





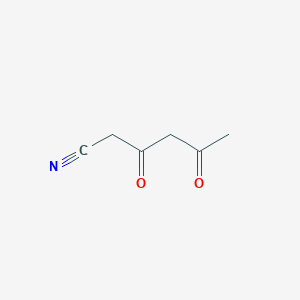

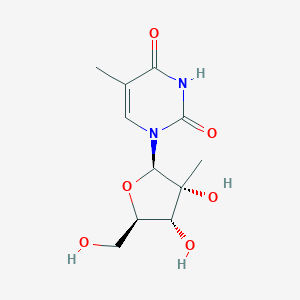
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
